molecular formula C10H18N2O3S B2532686 N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide CAS No. 2411297-47-5

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide

Cat. No.: B2532686
CAS No.: 2411297-47-5
M. Wt: 246.33
InChI Key: NHYPJMXVHMFAKW-UHFFFAOYSA-N
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Description

Acrylfentanyl is a potent synthetic opioid that emerged as a new psychoactive substance (NPS). It is chemically related to fentanyl, a well-known opioid analgesic. Acrylfentanyl is sold online as a “research chemical” but poses significant risks due to its high potency and potential for fatal intoxication .


Synthesis Analysis

The synthesis of acrylfentanyl involves several steps. While the exact synthetic route may vary, it typically starts with a precursor compound, N-phenyl-1-(2-phenylethyl)piperidin-4-amine . Acrylfentanyl is then formed by acylation of this precursor with an acryloyl group. The specific synthetic details are not provided here, but it’s crucial to note that clandestine laboratories produce acrylfentanyl for illicit purposes .


Molecular Structure Analysis

The molecular formula of acrylfentanyl is C~28~H~33~N~7~O~2~ , with a molecular weight of approximately 499.6 g/mol . Its chemical structure includes a piperidine ring, an N-phenyl group, and an acryloyl moiety. The acryloyl group contributes to its potent opioid activity .

Mechanism of Action

Acrylfentanyl acts as a potent μ-opioid receptor agonist. By binding to μ-opioid receptors in the central nervous system, it produces analgesia, euphoria, and respiratory depression. Its high affinity for these receptors contributes to its potency, but it also increases the risk of overdose and respiratory failure .

Properties

IUPAC Name

N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-5-7-12(9)16(14,15)4-2/h3,9H,1,4-8H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPJMXVHMFAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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